molecular formula C19H13Cl2FN2O4S B11304064 4-Chloro-3-methylphenyl 5-chloro-2-[(2-fluorobenzyl)sulfonyl]pyrimidine-4-carboxylate

4-Chloro-3-methylphenyl 5-chloro-2-[(2-fluorobenzyl)sulfonyl]pyrimidine-4-carboxylate

Cat. No.: B11304064
M. Wt: 455.3 g/mol
InChI Key: JOWKQEHJIQQLHG-UHFFFAOYSA-N
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Description

4-Chloro-3-methylphenyl 5-chloro-2-[(2-fluorophenyl)methanesulfonyl]pyrimidine-4-carboxylate is a complex organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3-methylphenyl 5-chloro-2-[(2-fluorophenyl)methanesulfonyl]pyrimidine-4-carboxylate typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing advanced catalytic processes to ensure high yield and purity. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to achieve efficient production while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-methylphenyl 5-chloro-2-[(2-fluorophenyl)methanesulfonyl]pyrimidine-4-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include organoboron reagents for Suzuki–Miyaura coupling, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

4-Chloro-3-methylphenyl 5-chloro-2-[(2-fluorophenyl)methanesulfonyl]pyrimidine-4-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-chloro-3-methylphenyl 5-chloro-2-[(2-fluorophenyl)methanesulfonyl]pyrimidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-3-methylphenyl 5-chloro-2-[(2-fluorophenyl)methanesulfonyl]pyrimidine-4-carboxylate is unique due to its combination of chloro, methyl, and fluorophenyl groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for scientific research.

Properties

Molecular Formula

C19H13Cl2FN2O4S

Molecular Weight

455.3 g/mol

IUPAC Name

(4-chloro-3-methylphenyl) 5-chloro-2-[(2-fluorophenyl)methylsulfonyl]pyrimidine-4-carboxylate

InChI

InChI=1S/C19H13Cl2FN2O4S/c1-11-8-13(6-7-14(11)20)28-18(25)17-15(21)9-23-19(24-17)29(26,27)10-12-4-2-3-5-16(12)22/h2-9H,10H2,1H3

InChI Key

JOWKQEHJIQQLHG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC(=O)C2=NC(=NC=C2Cl)S(=O)(=O)CC3=CC=CC=C3F)Cl

Origin of Product

United States

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